![molecular formula C6H6N2O2S B14637329 [(1,2-Dicyanoethyl)sulfanyl]acetic acid CAS No. 55817-60-2](/img/structure/B14637329.png)
[(1,2-Dicyanoethyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is an organic compound characterized by the presence of cyano groups and a sulfanyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dicyanoethyl)sulfanyl]acetic acid typically involves the reaction of 1,2-dicyanoethane with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,2-Dicyanoethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Applications De Recherche Scientifique
[(1,2-Dicyanoethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1,2-Dicyanoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can form strong interactions with active sites, while the sulfanyl group can undergo redox reactions, modulating the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1,2-Dicyanoethyl)thio]acetic acid
- [(1,2-Dicyanoethyl)sulfanyl]propionic acid
- [(1,2-Dicyanoethyl)sulfanyl]butyric acid
Uniqueness
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is unique due to the presence of both cyano and sulfanyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
55817-60-2 |
|---|---|
Formule moléculaire |
C6H6N2O2S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
2-(1,2-dicyanoethylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-2-1-5(3-8)11-4-6(9)10/h5H,1,4H2,(H,9,10) |
Clé InChI |
RYFVMBAKPBWSTA-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)C(C#N)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



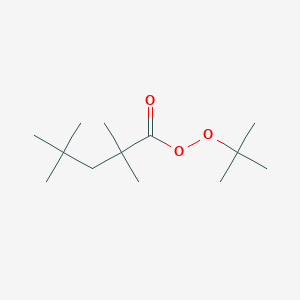

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

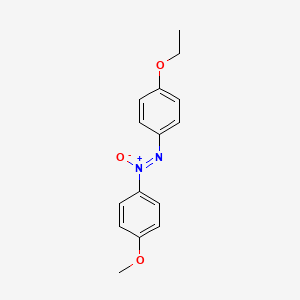
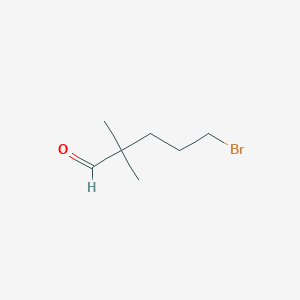
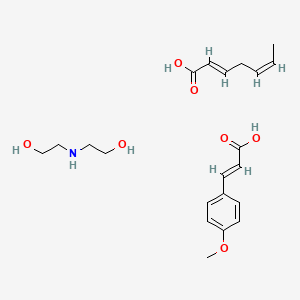

![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
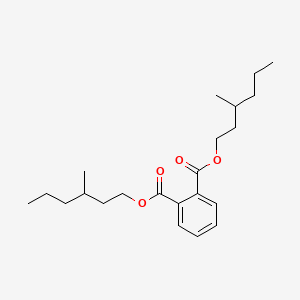
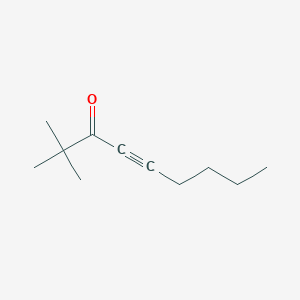
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)

